molecular formula C18H23N3O15S B583384 (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid CAS No. 208049-20-1

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid

Cat. No.: B583384
CAS No.: 208049-20-1
M. Wt: 553.448
InChI Key: ZDUBPSCWEUAOSR-PTXOJBNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is a complex organic compound with significant applications in biochemical research. This compound is often used as a reference material and in proficiency testing due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves multiple steps, starting from the basic sugar derivatives. The process typically includes the following steps:

    Formation of the idopyranuronosyl moiety: This involves the selective protection and deprotection of hydroxyl groups on the sugar molecule.

    Hydrazone formation:

    Sulfation: The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitrophenyl group or to reduce the sulfate group.

    Substitution: The hydrazone group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for method development and validation.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The hydrazone and sulfate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Anhydro-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)
  • 2,5-Anhydro-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-D-mannose 1-[(4-Nitrophenyl)hydrazinyl)methyl)] 6-(Hydrogen Sulfate)

Uniqueness

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

IUPAC Name

(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O15S/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(28)29)34-10(6-33-37(30,31)32)15(11)35-18-14(25)12(23)13(24)16(36-18)17(26)27/h1-5,9-16,18,20,22-25H,6H2,(H,26,27)(H,30,31,32)/b19-5+/t9-,10-,11?,12?,13+,14?,15?,16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBPSCWEUAOSR-FCQWQREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/[C@@H]2C(C([C@H](O2)COS(=O)(=O)O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.